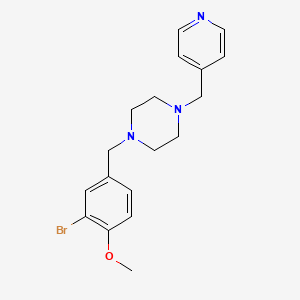
1-(3-bromo-4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine
描述
1-(3-bromo-4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine, also known as BRL15572, is a small molecule that has been extensively studied for its potential therapeutic applications. BRL15572 is a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. The dopamine D3 receptor has been implicated in a variety of neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. Therefore, BRL15572 has been investigated as a potential treatment for these conditions.
作用机制
1-(3-bromo-4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine is a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. The dopamine D3 receptor is involved in the regulation of dopamine neurotransmission, which is important for the modulation of reward, motivation, and movement. By blocking the dopamine D3 receptor, this compound reduces the activity of the dopamine system, which may be beneficial in the treatment of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. In addition to reducing drug-seeking behavior and improving cognitive function, this compound has been shown to reduce locomotor activity in animal models of Parkinson's disease. This compound has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it may be a useful treatment for addiction.
实验室实验的优点和局限性
One advantage of 1-(3-bromo-4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine is that it is a selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in neurological and psychiatric disorders. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in animal models. Additionally, the effects of this compound may be influenced by factors such as dose, route of administration, and the specific animal model used, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine. One area of interest is the potential use of this compound as a treatment for addiction, as preclinical studies have shown promising results in this area. Additionally, further research is needed to determine the optimal dose and route of administration of this compound in animal models. Another area of interest is the potential use of this compound as a tool for studying the role of the dopamine D3 receptor in neurological and psychiatric disorders. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
科学研究应用
1-(3-bromo-4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. In preclinical studies, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a useful treatment for drug addiction. Additionally, this compound has been shown to improve cognitive function in animal models of schizophrenia, suggesting that it may be a potential treatment for this disorder. This compound has also been investigated as a potential treatment for Parkinson's disease, as the dopamine D3 receptor is involved in the regulation of movement.
属性
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O/c1-23-18-3-2-16(12-17(18)19)14-22-10-8-21(9-11-22)13-15-4-6-20-7-5-15/h2-7,12H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXVYOMBQFNVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=NC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B3464233.png)
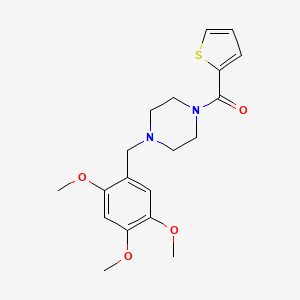
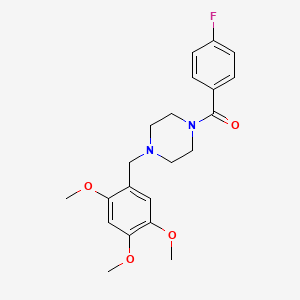
![1-(2-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3464266.png)
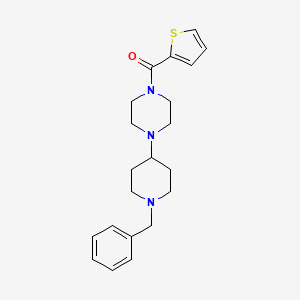
![2,6-dimethoxy-4-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B3464273.png)
![1-[(4-methylphenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B3464279.png)
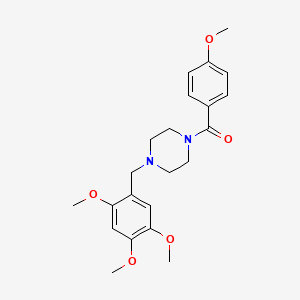
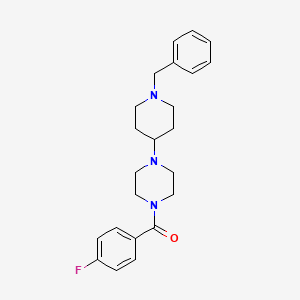
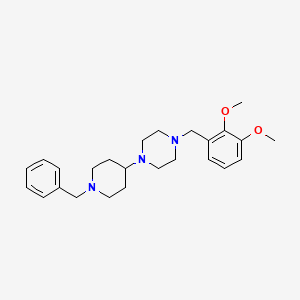

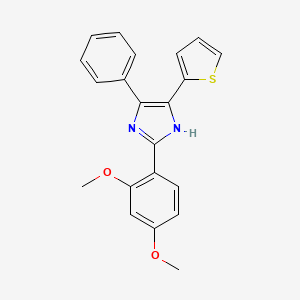
![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-(3-chloro-4-methylphenyl)-1H-tetrazole](/img/structure/B3464326.png)
![N-(2-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3464328.png)